molecular formula C15H9NO5 B2857358 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one CAS No. 22074-14-2

7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one

Cat. No.: B2857358
CAS No.: 22074-14-2
M. Wt: 283.239
InChI Key: ZIEKCHGRRCVQQL-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group at the 7th position and a nitrophenyl group at the 3rd position on the chromen-2-one scaffold. It exhibits unique photophysical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxybenzaldehyde with 4-nitrophenylacetonitrile in the presence of a base such as potassium carbonate. The reaction mixture is refluxed in a suitable solvent like acetone, followed by cyclization to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one has several applications in scientific research:

Comparison with Similar Compounds

    7-Diethylamino-3-(4-nitrophenyl)-2H-chromen-2-one: Exhibits different photophysical properties due to the presence of a diethylamino group.

    7-Hydroxy-4-methylcoumarin: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.

Uniqueness: 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one is unique due to its combination of hydroxy and nitrophenyl groups, which confer distinct photophysical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-hydroxy-3-(4-nitrophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-6-3-10-7-13(15(18)21-14(10)8-12)9-1-4-11(5-2-9)16(19)20/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEKCHGRRCVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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